N-Methylpiperidinyl-2-methyl benzilate

Übersicht

Beschreibung

Synthesis Analysis

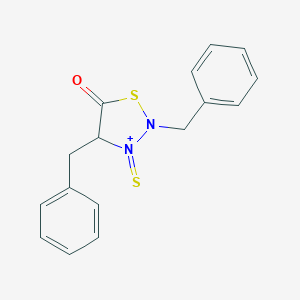

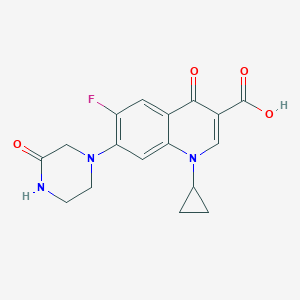

The synthesis of 4-N-Methylpiperidyl benzilate (NMPB), a high affinity antagonist for muscarinic cholinergic receptors, involves the N-[11C]methylation of 4-piperidylbenzilate. This process yields the compound in high specific activities and sufficient yields for in vivo evaluation in small animals. The synthesis approach provides a foundation for the exploration of NMPB's potential in positron emission tomography (PET) applications (Mulholland et al., 1995).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-amino-4-methylpyridinium benzilate, has been thoroughly analyzed using techniques like FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. These studies confirm the presence of characteristic functional groups and establish the molecular structure, providing a detailed understanding of the compound's chemical framework (Madhankumar, Muthuraja, & Dhandapani, 2020).

Chemical Reactions and Properties

The chemical reactions involving N-methylpiperidin-4-one-O-benzyloximes, which share a structural resemblance with N-Methylpiperidinyl-2-methyl benzilate, have been studied to understand the compound's behavior and properties. This research provides insights into the conformational preferences and the effects of substitution on the chemical properties of these compounds (Parthiban, Rani, & Kabilan, 2009).

Physical Properties Analysis

The physical properties of compounds similar to N-Methylpiperidinyl-2-methyl benzilate have been analyzed through thermogravimetric and differential thermal analyses, assessing their thermal stability and providing a basis for understanding the physical characteristics of N-Methylpiperidinyl-2-methyl benzilate (Madhankumar, Muthuraja, & Dhandapani, 2020).

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Development

N-Methylpiperidinyl-2-methyl benzilate (NMPB) has been synthesized in carbon-11-labeled form for in vivo evaluation in small animals. This compound, due to its high affinity for the muscarinic cholinergic receptor, is significant in the development of radiopharmaceuticals. Research has shown that the time-dependent regional brain distributions in rats and mice are consistent with muscarinic cholinergic receptor distributions. Such developments have potential applications in positron emission tomography (PET) imaging (Mulholland et al., 1995).

Metabolism Studies

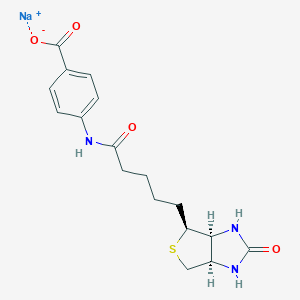

The biotransformation of propiverine hydrochloride, a compound related to NMPB, has been extensively studied. Propiverine is metabolized into several compounds, including N-methylpiperidinyl(4)-benzilate. Understanding the metabolism of such compounds is crucial for the development of effective and safe pharmaceuticals (Göber et al., 1988).

Chemical Synthesis and Derivatives

Research into the synthesis of N-Methylpiperidinyl-2-methyl benzilate derivatives is significant for creating novel compounds with potential therapeutic applications. For instance, the synthesis of new S,N-disubstituted derivatives of 5 -(4-methylpiperidino)methyl-2-thiouracil demonstrates the scope of chemical modifications that can be made to related compounds (Pospieszny & Wyrzykiewicz, 2008).

Receptor Imaging

In the field of receptor imaging, particularly in the thorax with PET, NMPB and its derivatives are essential. They are used in imaging of receptors in the sympathetic and parasympathetic systems of the heart and lung, highlighting their significance in human applications of PET. This application is crucial for understanding various cardiovascular and respiratory diseases (Elsinga et al., 2004).

Neurological Research

NMPB and its derivatives are also used in neurological research, particularly in studying acetylcholinesterase (AChE) activity. Radiolabeled N-methylpiperidinyl esters have been synthesized as potential in vivo substrates for AChE, aiding in understanding the enzymatic activity in the human brain (Nguyen et al., 1998).

Eigenschaften

IUPAC Name |

(1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-22-15-9-8-14-19(22)16-25-20(23)21(24,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19,24H,8-9,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIFQNHBSLKZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylpiperidinyl-2-methyl benzilate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)